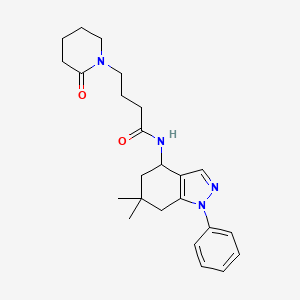![molecular formula C15H21ClN2O2 B5178448 1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)
1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CEMPA, and it belongs to the class of piperazine derivatives. CEMPA has been studied for its ability to modulate various physiological and biochemical processes in the body.
作用机制
The mechanism of action of CEMPA is not fully understood. However, it is believed to work by modulating the activity of various receptors in the body. CEMPA has been shown to increase the binding affinity of dopamine D2 receptors, which may contribute to its antipsychotic effects. CEMPA has also been shown to bind to the sigma-1 receptor, which may contribute to its anxiolytic effects.
Biochemical and physiological effects:
CEMPA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antipsychotic effects. CEMPA has also been shown to increase serotonin release in the hippocampus, which may contribute to its antidepressant effects. Additionally, CEMPA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using CEMPA in lab experiments is that it has been extensively studied for its potential therapeutic applications. This means that there is a wealth of literature available on its effects and mechanisms of action. Additionally, CEMPA is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using CEMPA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research on CEMPA. One area of research could focus on identifying the specific receptors and signaling pathways that are modulated by CEMPA. This could help to elucidate its mechanism of action and guide the development of more targeted therapies. Another area of research could focus on the potential use of CEMPA in combination with other drugs for the treatment of various conditions. Additionally, research could focus on the development of new derivatives of CEMPA with improved pharmacological properties.
合成方法
The synthesis method for CEMPA involves the reaction of 1-(2-chloro-5-methylphenoxy)acetyl chloride with 4-ethylpiperazine in the presence of a base. This reaction results in the formation of CEMPA as a white solid. The purity of the compound can be improved by recrystallization.
科学研究应用
CEMPA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various receptors in the body, including the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. CEMPA has been studied for its potential use in the treatment of various conditions, including schizophrenia, depression, and anxiety disorders.
属性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-17-6-8-18(9-7-17)15(19)11-20-14-10-12(2)4-5-13(14)16/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKICVMLJSVGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)

![2-{2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5178407.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5178416.png)
![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)

![{2-iodo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178459.png)
![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)
